N-(4-methoxyphenyl)-2-nitrobenzamide
Overview
Description
N-(4-methoxyphenyl)-2-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O4 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 4-methoxyaniline: The synthesis begins with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.
Acylation: The next step involves the acylation of 4-methoxy-2-nitroaniline with benzoyl chloride in the presence of a base such as pyridine to yield N-(4-methoxyphenyl)-2-nitrobenzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(4-methoxyphenyl)-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: N-(4-methoxyphenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further research in the treatment of diseases such as cancer and inflammation.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in the production of polymers, dyes, and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-(4-methoxyphenyl)piperazine: This compound shares the methoxyphenyl moiety but differs in its core structure, leading to different biological activities.
4-methoxy-N-(4-methoxyphenyl)benzamide: Similar in structure but with an additional methoxy group, which can influence its reactivity and applications.
Uniqueness: N-(4-methoxyphenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group on the benzamide scaffold. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSYDFJORQSOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355017 | |
Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22979-83-5 | |
Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.